![molecular formula C20H12F2N2O2 B2753810 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide CAS No. 1207044-15-2](/img/structure/B2753810.png)
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide” is a compound that belongs to the class of benzoxazole derivatives . Benzoxazoles and its analogues are treated as an important class of bioactive compounds mainly because of their versatile applications in the field of pharmaceuticals and in various biological systems . They are encountered in various natural products and are used in drug and agrochemical discovery programs .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation . These processes utilize ortho-aminophenol and heptafluoro-2-iodopropane as starting materials .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by 1H NMR, 13C NMR, and mass spectroscopy . The benzoxazole scaffold is also found in many naturally occurring biologically active molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazole derivatives are complex and involve multiple steps . The reactions are carefully controlled to ensure the correct formation of the benzoxazole ring and the attachment of the appropriate functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can vary widely depending on the specific compound and its functional groups . For example, some compounds may be solid at room temperature with specific melting points .Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Properties
- A novel method for the synthesis of 4-phenylquinazolinones, involving N-benzylation and benzylic C-H amidation, was developed. This method could be relevant in the synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide (Hikawa et al., 2012).
- The mechanism of condensed-state emission enhancement of a phenylbenzoxazole-based organic compound, closely related to this compound, was studied. It highlighted the transition from the nonemissive twisted intramolecular charge transfer (TICT) excited state to the emissive quasi-TICT excited state (Li et al., 2015).
2. Material Science Applications
- Research on phenylnitrile functional benzoxazine monomers, which are related to the structure of this compound, revealed their potential use in polybenzoxazine synthesis with improved thermal stability (Qi et al., 2009).
3. Organic Compound Analysis
- Studies on thermal fragmentation and rearrangement of N-phenylbenzamide oxime derivatives, closely related to this compound, provided insights into the formation of benzimidazoles and other compounds through a free radical mechanism (Gaber et al., 2011).
4. Antimicrobial and Antiviral Research
- A study on fluorobenzamides containing thiazole and thiazolidine demonstrated their potential as antimicrobial analogs, highlighting their role in enhancing antimicrobial activity (Desai et al., 2013).
- Novel ¹⁸F-labeled benzoxazole derivatives were synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease, demonstrating the potential of such compounds in medical imaging (Cui et al., 2012).
5. Potential Therapeutic Applications
- Synthesis and characterization of some novel aromatic polyimides, which are structurally related to this compound, were conducted, indicating their potential in pharmaceutical applications (Butt et al., 2005).
Mecanismo De Acción
Target of Action
The compound N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide, also known as N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,4-difluorobenzamide, is a novel carboxamide compound containing a benzoxazole motif . The primary targets of this compound are GABA receptors . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
The compound interacts with its targets, the GABA receptors, by allosterically inhibiting GABA-activated chloride channels in nerve cells . This interaction results in significant insecticidal activity . The compound’s mode of action involves binding to the GABA receptors, which disrupts the normal functioning of the nerve cells, leading to the death of the insect .
Biochemical Pathways
The compound affects the GABAergic pathway, which is one of the main inhibitory signaling pathways in the nervous system . By inhibiting GABA receptors, the compound disrupts the normal flow of chloride ions in nerve cells, leading to hyperexcitation and ultimately death .
Result of Action
The primary result of the compound’s action is its insecticidal activity. Most of these compounds exhibited significant insecticidal activity against Mythimna separata at 500 mg/L . Among them, compound 6-chloro-N-(4-methoxy-3-(6-(perfluoropropan-2-yl)benzo[d]oxazol-2-yl)phenyl)-N-methylnicotinamide (4r) possessed the highest activity, even at 4 mg/L .
Direcciones Futuras
The future directions for research on “N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide” and similar compounds are likely to involve further exploration of their pharmacological activities and potential therapeutic applications . This could include in-depth studies of their mechanisms of action, optimization of their chemical structures for enhanced activity, and evaluation of their safety and efficacy in preclinical and clinical trials .
Propiedades
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2O2/c21-13-8-9-15(16(22)11-13)19(25)23-14-5-3-4-12(10-14)20-24-17-6-1-2-7-18(17)26-20/h1-11H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJONPIXWNHKOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
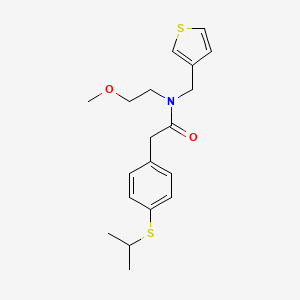
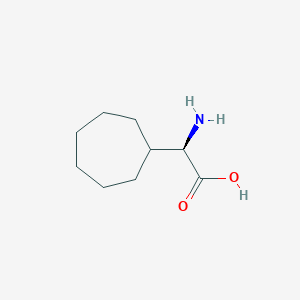
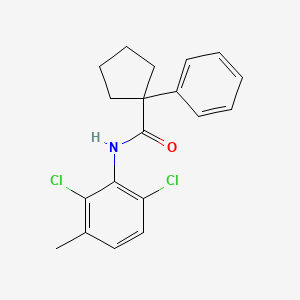

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2753733.png)
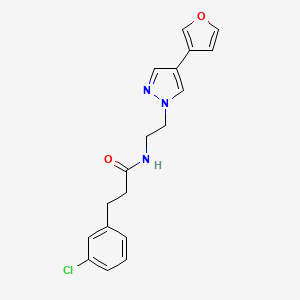
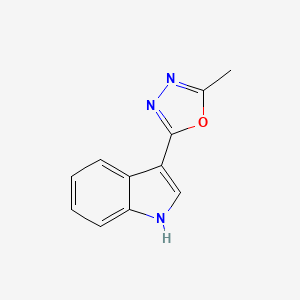
![N-benzyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2753739.png)
![N-(4-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2753741.png)
![4-Cyclobutyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2753744.png)
![N-(4-fluorophenyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2753745.png)
![6-(pyrrolidin-1-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2753748.png)
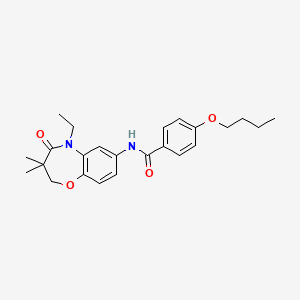
![2-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2753750.png)
